molecular formula C18H19NO2 B1293285 4'-Azetidinomethyl-3-methoxybenzophenone CAS No. 898777-37-2

4'-Azetidinomethyl-3-methoxybenzophenone

Cat. No. B1293285
M. Wt: 281.3 g/mol
InChI Key: CUMOLMHQUURVHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of developing antitumor agents. Specifically, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties . The synthesis involved creating compounds with a trans configuration between the 3-phenoxy and 4-phenyl rings, which was found to be generally optimal for antiproliferative activity. Additionally, prodrugs of these compounds were synthesized, with the alanine amide derivative retaining potency and showing promise for clinical development .

Another study focused on the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, including both trans and cis isomers . The structural investigation of these compounds was conducted using X-ray diffraction, revealing that they crystallize in a monoclinic system .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been analyzed using X-ray crystallography, which indicated the importance of the torsional angle between the phenyl rings for potent antiproliferative activity . The solid-state structure of the synthesized azetidinones was compared with structures found from NMR studies in solution, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 3-methoxybenzophenone derivatives, has been studied. For instance, 3-methoxalylchromones were used to synthesize a variety of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction . These reactions are significant for the regioselective synthesis of compounds that could serve as potential UV-filters.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives have been inferred from their biological activities and interactions with biological targets. For example, certain azetidinone derivatives displayed potent antiproliferative activity, with IC50 values in the nanomolar range against breast cancer cells, and were able to disrupt microtubular structures, leading to G2/M arrest and apoptosis . The high lipophilicity of the 3-methoxy-4-phenoxybenzoyl group used for amino protection in oligodeoxyribonucleotide synthesis suggests additional advantages such as milder deprotection conditions .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-5-2-4-16(12-17)18(20)15-8-6-14(7-9-15)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMOLMHQUURVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642787
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-methoxybenzophenone

CAS RN

898777-37-2
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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